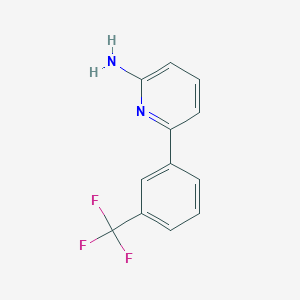
6-(3-(Trifluoromethyl)phenyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-(Trifluorometil)fenil)piridin-2-amina es un compuesto orgánico que presenta un grupo trifluorometil unido a un anillo fenilo, que está conectado a un anillo piridina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-(3-(Trifluorometil)fenil)piridin-2-amina generalmente implica la reacción de acoplamiento de Suzuki-Miyaura. Esta reacción es un método ampliamente utilizado para formar enlaces carbono-carbono e implica el acoplamiento de un haluro de arilo con un compuesto organoboro en presencia de un catalizador de paladio . Las condiciones de reacción son generalmente suaves y pueden tolerar una variedad de grupos funcionales, lo que la convierte en un método versátil para sintetizar moléculas orgánicas complejas.
Métodos de producción industrial
En un entorno industrial, la producción de 6-(3-(Trifluorometil)fenil)piridin-2-amina puede implicar reacciones de acoplamiento de Suzuki-Miyaura a gran escala. El proceso se optimizaría para el rendimiento y la eficiencia, utilizando a menudo reactores de flujo continuo para garantizar condiciones de reacción consistentes y un alto rendimiento. La elección de solventes, catalizadores y parámetros de reacción se controlaría cuidadosamente para maximizar la producción del compuesto deseado.
Análisis De Reacciones Químicas
Tipos de reacciones
6-(3-(Trifluorometil)fenil)piridin-2-amina puede someterse a varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los N-óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados de amina correspondientes.
Sustitución: El grupo trifluorometil se puede sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como hidruro de litio y aluminio o borohidruro de sodio se utilizan normalmente.
Sustitución: Se pueden utilizar reactivos como nucleófilos (por ejemplo, aminas, tioles) para reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir N-óxidos, mientras que la reducción puede producir varios derivados de amina.
Aplicaciones Científicas De Investigación
6-(3-(Trifluorometil)fenil)piridin-2-amina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga como un posible intermedio farmacéutico para el desarrollo de nuevos fármacos.
Mecanismo De Acción
El mecanismo de acción de 6-(3-(Trifluorometil)fenil)piridin-2-amina implica su interacción con objetivos moleculares y vías específicas. El grupo trifluorometil aumenta la lipofilia del compuesto, lo que le permite penetrar fácilmente las membranas celulares. Una vez dentro de la célula, el compuesto puede interactuar con varias enzimas y receptores, modulando su actividad y llevando a los efectos biológicos deseados. Los objetivos moleculares y vías exactos involucrados dependen de la aplicación específica y el contexto en el que se utiliza el compuesto .
Comparación Con Compuestos Similares
Compuestos similares
- 3-(Trifluorometil)piridin-2-ol
- 6-(Trifluorometil)-2-piridinamina
- 3-Cloro-5-(trifluorometil)piridin-2-amina
Singularidad
6-(3-(Trifluorometil)fenil)piridin-2-amina es única debido a la presencia tanto de un grupo trifluorometil como de un anillo piridina, que confieren propiedades químicas y biológicas distintas. El grupo trifluorometil aumenta la estabilidad y la lipofilia del compuesto, mientras que el anillo piridina proporciona una plataforma versátil para modificaciones químicas adicionales .
Propiedades
Número CAS |
1159819-59-6 |
|---|---|
Fórmula molecular |
C12H9F3N2 |
Peso molecular |
238.21 g/mol |
Nombre IUPAC |
6-[3-(trifluoromethyl)phenyl]pyridin-2-amine |
InChI |
InChI=1S/C12H9F3N2/c13-12(14,15)9-4-1-3-8(7-9)10-5-2-6-11(16)17-10/h1-7H,(H2,16,17) |
Clave InChI |
LMWLCIVNWAOBSZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N-Dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline](/img/structure/B11813432.png)

![2-(Difluoromethoxy)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11813444.png)
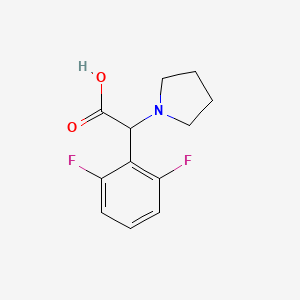
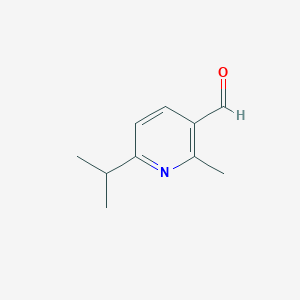
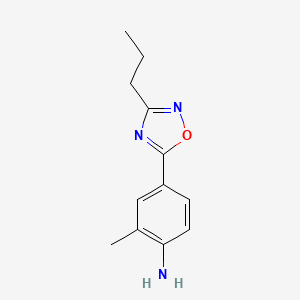
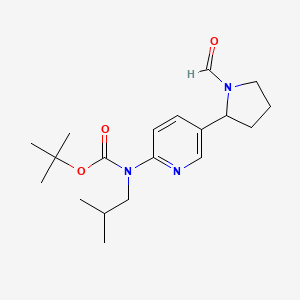

![3-Phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B11813482.png)



